molecular formula C23H23ClN2O3S B2732336 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide CAS No. 868676-75-9

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide

カタログ番号: B2732336
CAS番号: 868676-75-9
分子量: 442.96
InChIキー: RCPNYYOOSYBOOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[Benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a synthetic N-acyl sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug discovery . The N-acyl sulfonamide functional group is a well-established bioisostere of carboxylic acids, offering comparable acidity but often demonstrating superior hydrolytic and metabolic stability, which can lead to improved pharmacokinetic properties in drug candidates . This compound features a specific substitution pattern with a benzyl-isopropyl sulfonamide and a 2-chlorophenyl carboxamide, making it a valuable chemical tool for researchers exploring structure-activity relationships in inhibitor development. Compounds containing the N-acyl sulfonamide motif, such as this one, are frequently investigated for their potential to modulate various biological targets. Research into similar structures has shown potent inhibitory activity against a range of enzymes, including human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, diabetes, and cancer . Furthermore, the sulfamoyl benzamide scaffold is present in molecules studied as carbonic anhydrase inhibitors and has been explored for other therapeutic areas, underscoring its versatility in pharmaceutical research . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)26(16-18-8-4-3-5-9-18)30(28,29)20-14-12-19(13-15-20)23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPNYYOOSYBOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Inhibition of Carbonic Anhydrase

One of the primary applications of this compound is as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase II. CAs are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibiting these enzymes can have significant therapeutic implications, especially in treating conditions such as glaucoma, epilepsy, and certain types of cancer .

Table 1: Comparison of Carbonic Anhydrase Inhibitors

Compound NameTarget EnzymeIC50 Value (μM)Reference
4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamideCA IITBD
N-benzyl-4-sulfamoyl-benzamideCA II0.317
Novel Triazole DerivativeCA IXTBD

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by targeting tumor-associated carbonic anhydrases (CA IX and CA XII). These enzymes are overexpressed in hypoxic tumor environments, which contributes to tumor growth and metastasis. By inhibiting these enzymes, the compound may help in reducing tumor viability under hypoxic conditions .

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzamide structure significantly enhanced their inhibitory activity against CA IX. The chlorinated derivatives showed promising results, with one exhibiting an IC50 value of 0.317 μM against CA IX, suggesting that further exploration of structural modifications could yield more potent antitumor agents .

Case Study 2: Pharmacophore Modeling

Pharmacophore modeling has been employed to identify essential structural features for the design of new inhibitors targeting CA IX. The modeling indicated that specific hydrophobic interactions and hydrogen bonding capabilities are critical for binding affinity. The incorporation of a propan-2-yl group in compounds like this compound could enhance these interactions, leading to improved biological activity .

作用機序

The mechanism by which 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM5 replaces the isopropyl group in the target compound with a methyl group and incorporates a 4-methoxyphenylmethyl-substituted oxadiazole ring.
  • Biological Activity: LMM5 demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the role of sulfamoyl substitutions in antifungal efficacy.

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM11 substitutes the benzyl and isopropyl groups with cyclohexyl and ethyl moieties.
  • Biological Activity : The cyclohexyl group in LMM11 increases steric bulk, which may reduce metabolic degradation but could also limit target accessibility. The target compound’s benzyl group may offer a balance between stability and binding affinity .

Sulfonamide-Based PD-L1 Inhibitors

Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)

  • Structural Differences : Compound 4 features a 4-fluorophenyl sulfamoyl group and a methoxy substituent, contrasting with the target compound’s benzyl(isopropyl)sulfamoyl and 2-chlorophenyl groups.
  • Biological Activity : Compound 4 showed 53.3% PD-L1 inhibition in an ELISA assay. The electron-withdrawing fluorine in compound 4 likely enhances target binding compared to the electron-donating isopropyl group in the target compound. However, the 2-chlorophenyl group in the target molecule may improve cytotoxicity selectivity .

Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)

  • Structural Differences : Compound 31 includes a trifluoromethylphenyl sulfamoyl group and a salicylamide scaffold.
  • Biological Activity : The trifluoromethyl group in compound 31 enhances metabolic stability and potency (51.1% inhibition), suggesting that electron-withdrawing substituents on sulfamoyl groups are advantageous for PD-L1 targeting. The target compound’s benzyl/isopropyl combination may trade potency for improved solubility .

Imidazole and Oxadiazole Derivatives

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structural Differences : This compound replaces the sulfamoyl group with an imidazole ring.
  • Biological Activity : Exhibited potent anticancer activity against cervical cancer, underscoring the importance of heterocyclic cores in modulating activity. The sulfamoyl group in the target compound may shift the mechanism toward antifungal or enzyme inhibition .

4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449)

  • Structural Differences : Ethyl replaces isopropyl on the sulfamoyl group, and a 4-fluorophenyl oxadiazole is present.
  • Fluorine substitution may enhance electronic interactions, similar to compound 4 .

Structural and Functional Trends

Substituent Effects on Activity

Substituent Example Compound Biological Impact
Benzyl(isopropyl) Target compound Balances lipophilicity and steric bulk; may improve membrane permeability.
4-Fluorophenyl Compound 4 (PD-L1 inhibitor) Enhances electronic interactions with targets; improves metabolic stability.
Trifluoromethyl Compound 31 Maximizes electron-withdrawing effects and stability; linked to higher potency.
Methyl LMM5 Reduces steric bulk but may limit binding affinity.

Pharmacokinetic Considerations

  • Metabolic Stability : Bulky substituents (e.g., cyclohexyl in LMM11) reduce metabolic degradation but may hinder solubility. The target compound’s isopropyl group offers a compromise .

生物活性

4-[Benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

The compound is synthesized through a series of chemical reactions involving sulfamoyl and benzamide derivatives. The structure can be represented as follows:

  • Chemical Formula: C21H24ClN2O3S
  • Molecular Weight: 404.94 g/mol

The synthesis typically involves the reaction of benzylamine with a chlorinated benzamide under acidic conditions, followed by sulfamoylation to introduce the sulfonamide group.

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). The biological evaluation indicates that it exhibits selective inhibitory activity against various isoforms of h-NTPDases:

Compound IC50 (μM) Target
This compound2.88 ± 0.13h-NTPDase1
Compound 3j0.72 ± 0.11h-NTPDase3
Compound 4d0.28 ± 0.07h-NTPDase8

These values suggest that the compound has a strong affinity for these enzymes, making it a candidate for further development in therapeutic applications targeting nucleotide metabolism disorders .

2. Anticancer Properties

The compound has also been evaluated for its anticancer properties against various human cancer cell lines. Notably, it demonstrated significant growth inhibition in breast cancer cell lines MCF-7 and MDA-MB-231, with an observed mechanism involving cell cycle arrest and prevention of tubulin polymerization.

Cell Line GI50 (μM) Mechanism
MCF-71.5Tubulin polymerization inhibition
MDA-MB-2311.8Cell cycle arrest

These findings suggest that the compound may interfere with microtubule dynamics, which is critical for cell division, thereby exerting its cytotoxic effects .

Case Studies

In a recent clinical study, several derivatives of sulfamoyl-benzamides were tested for their efficacy against cancer cells. The results indicated that compounds similar to this compound exhibited promising results, particularly in inhibiting tumor growth in vivo models.

Case Study: In Vivo Efficacy

A study involving mice xenografted with human breast cancer cells showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancer cells.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins:

  • Binding Interactions: The sulfonamide group appears to form hydrogen bonds with key amino acid residues within the active site of h-NTPDases.
  • Structural Compatibility: The benzene rings facilitate hydrophobic interactions, enhancing binding affinity.

These interactions were confirmed through computational modeling and experimental validation, indicating a robust mechanism underlying its biological activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。